
1-Methoxy-3,3-dimethylcyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-3,3-dimethylcyclopentane-1-carboxylic acid is a synthetic compound belonging to the class of cyclopentane carboxylic acids. It has garnered attention in various fields of research due to its unique chemical structure and potential biological activity. The compound is characterized by its molecular formula C9H16O3 and a molecular weight of 172.2 g/mol .
Preparation Methods
The synthesis of 1-Methoxy-3,3-dimethylcyclopentane-1-carboxylic acid involves several steps, typically starting with the cyclopentane ring formation followed by functional group modifications. Common synthetic routes include:
Cyclopentane Ring Formation: This can be achieved through cyclization reactions involving suitable precursors.
Functional Group Modifications: Introduction of the methoxy group and carboxylic acid functionality is achieved through specific reagents and reaction conditions.
Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts and reaction conditions to streamline the process.
Chemical Reactions Analysis
1-Methoxy-3,3-dimethylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction produces alcohols or alkanes.
Scientific Research Applications
1-Methoxy-3,3-dimethylcyclopentane-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 1-Methoxy-3,3-dimethylcyclopentane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound can modulate enzyme activity and receptor interactions, leading to various biological effects. The exact molecular targets and pathways involved are subjects of active research.
Comparison with Similar Compounds
1-Methoxy-3,3-dimethylcyclopentane-1-carboxylic acid can be compared with other cyclopentane carboxylic acids, such as:
3,3-Dimethylcyclopentane-1-carboxylic acid: Lacks the methoxy group, resulting in different chemical reactivity and biological activity.
1-Methoxycyclopentane-1-carboxylic acid: Similar structure but without the dimethyl substitution, leading to variations in physical and chemical properties
Properties
Molecular Formula |
C9H16O3 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
1-methoxy-3,3-dimethylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C9H16O3/c1-8(2)4-5-9(6-8,12-3)7(10)11/h4-6H2,1-3H3,(H,10,11) |
InChI Key |
YJRLRDBDDQZSMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C1)(C(=O)O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


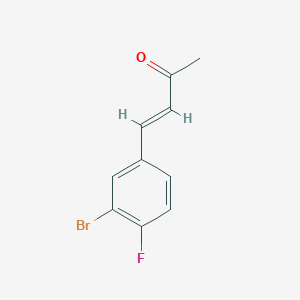

carbonyl]amino})amino}propanoic acid](/img/structure/B13612047.png)


![N-[(1-methyl-1H-pyrazol-3-yl)methylidene]hydroxylamine](/img/structure/B13612073.png)
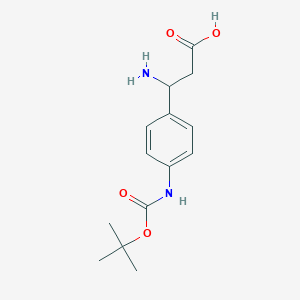

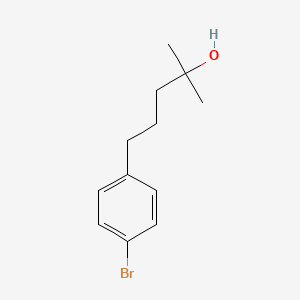
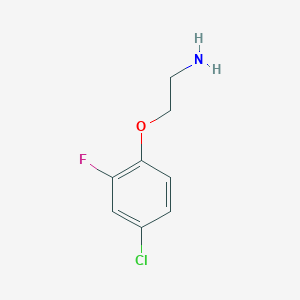

![4,4,5,5-tetramethyl-2-{4H,6H,7H-thieno[3,2-c]pyran-2-yl}-1,3,2-dioxaborolane](/img/structure/B13612099.png)
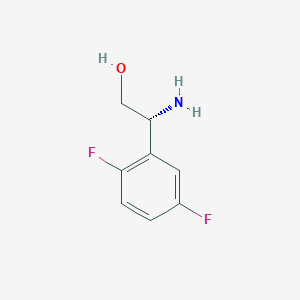
![2-[5-(tert-butoxycarbonylamino)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-piperidyl]acetic acid](/img/structure/B13612106.png)
